molecular formula C21H23N3O4S B2839513 3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1261012-59-2

3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2839513
CAS RN: 1261012-59-2
M. Wt: 413.49
InChI Key: VOIVMUNVZKHCRY-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
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Scientific Research Applications

Discovery of Non-peptide LHRH Antagonists

Research into thieno[2,3-d]pyrimidine-2,4-dione derivatives has led to the discovery of potent non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These compounds, including thieno[2,3-d]pyrimidine-2,4-dione derivatives, have shown high binding affinity and potent in vitro antagonistic activity, with potential therapeutic applications in treating sex-hormone-dependent diseases. The thienopyrimidine-2,4-dione core is highlighted as an excellent surrogate, offering a new class of potent and orally bioavailable LHRH receptor antagonists, one of which has been selected for clinical trials (S. Sasaki et al., 2003).

Synthesis and Biological Activity

Various synthetic methods and the biological activities of thieno[2,3-d]pyrimidine derivatives have been explored. These compounds demonstrate significant potential in various areas, including antimicrobial, anti-inflammatory, and analgesic activities. For instance, substituted thienopyrimidines synthesized through specific reactions have shown promising antibacterial properties. Additionally, novel derivatives have been evaluated for their anti-inflammatory and analgesic effects, indicating the versatility of thieno[2,3-d]pyrimidine-2,4-dione compounds in drug development (R. More et al., 2013; A. Abu‐Hashem et al., 2020).

Gonadotropin-Releasing Hormone (GnRH) Antagonist Development

The optimization of thieno[2,3-d]pyrimidine-2,4-dione derivatives has led to the identification of highly potent and orally active GnRH antagonists. These developments are crucial for creating more effective treatments for reproductive diseases, highlighting the importance of the thieno[2,3-d]pyrimidine scaffold in medicinal chemistry (Kazuhiro Miwa et al., 2011).

Crystallographic Studies

Crystallographic studies of thieno[2,3-d]pyrimidine derivatives provide insight into their molecular structures, which is essential for understanding their pharmacological activities. For example, the analysis of various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has revealed different crystal structures, contributing to the understanding of their molecular interactions and properties (Jorge Trilleras et al., 2009).

properties

IUPAC Name

3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N3O4S/c1-14-7-5-6-11-22(14)18(25)13-23-16-10-12-29-19(16)20(26)24(21(23)27)15-8-3-4-9-17(15)28-2/h3-4,8-10,12,14,19H,5-7,11,13H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYGVCPJXWRDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

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